molecular formula C10H15N5O B023475 Dihydrozeatin CAS No. 14894-18-9

Dihydrozeatin

Cat. No. B023475
CAS RN: 14894-18-9
M. Wt: 221.26 g/mol
InChI Key: XXFACTAYGKKOQB-UHFFFAOYSA-N
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Description

Dihydrozeatin (CAS: 23599-75-9) belongs to the class of organic compounds known as 6-alkylaminopurines . It is a derivative of adenine containing an isoprenoid moiety at the N6 position . It is an intermediate in the zeatin biosynthesis .


Synthesis Analysis

Dihydrozeatin synthesis involves a 3-step process: a Michael condensation of methyl methacrylate with nitromethane to give methyl 2-methyl-4-nitrobutyrate, which is then reduced to 4-amino-2-methylbutan-1-ol, and finally, the aminoalcohol reacts with 6-chloropurine .


Molecular Structure Analysis

Dihydrozeatin has a molecular formula of C10H15N5O, with an average mass of 221.259 Da and a monoisotopic mass of 221.127655 Da . It is a 6-alkylaminopurine that is 7H-purin-6-amine where one of the hydrogens of the amino group is replaced by a 4-hydroxy-3-methylbutyl group .


Chemical Reactions Analysis

Dihydrozeatin is an intermediate in the zeatin biosynthesis . It is involved in the regulation of nitrate uptake and thus controls final leaf sizes .


Physical And Chemical Properties Analysis

Dihydrozeatin has a molecular formula of C10H15N5O, with an average mass of 221.259 Da and a monoisotopic mass of 221.127655 Da . More detailed physical and chemical properties may be available from specific material safety data sheets .

Scientific Research Applications

  • Cytokinin Translocation and Metabolism in Plants : Dihydrozeatin riboside has been used to study cytokinin translocation and metabolism in lupin species (Letham & Zhang, 1989).

  • Induction of Shoot Formation : It induces shoot formation in tobacco callus, suggesting that it binds to receptor sites to bring about organ formation (Yamada, Sekiya, & Koshimizu, 1972).

  • Modulation of Cytokinin Activity : Dihydrozeatin may act as a storage form of cytokinins in radish seedlings, modulating their activity (Mcgaw, Horgan, & Heald, 1985).

  • Development of Cytokinin Levels in Stamens : It is used to study the development of cytokinin levels in mature stamens of rapeseed flowers (Shukla & Sawhney, 1993).

  • Biological Activities in Bioassays : Dihydrozeatin shows biological activities in the betacyanin stimulation assay with Amaranthus, paralleling those found in other cytokinin bioassays (Corse, Gaffield, & Lundin, 1983).

  • Enhancement of Flower Longevity : Treatment with dihydrozeatin extends the longevity of carnation flower petals and reduces ethylene production (Staden, Featonby-Smith, Mayak, Spiegelstein, & Halevy, 1987).

  • Counteraction of Abscisic Acid-Induced Growth Inhibition : In bean axes, dihydrozeatin derivatives counteract the growth inhibition induced by abscisic acid (Sondheimer & Tzou, 1971).

  • Role in Commercial Fertilizers : Identified as the main cytokinin-O-glucoside in Seasol, a commercial preparation from Tasmanian giant bull kelp marketed as a liquid organic fertilizer (Tay, Palni, & Macleod, 1987).

  • Delaying Senescence in Plants : Dihydrozeatin delays the senescence of cut carnations, whereas zeatin does not (Staden & Bossè, 1989).

  • Metabolism Study in Plant Cells : Its rapid uptake and metabolism by cells of Chenopodium rubrum can reveal mechanisms governing the metabolism of cytokinins in plants (Fußeder & Ziegler, 2004).

Safety And Hazards

Dihydrozeatin may cause an allergic skin reaction. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves should be worn and adequate ventilation ensured .

Future Directions

The conceivable function of cis-Zeatin-type cytokinins, including Dihydrozeatin, as delicate regulators of cytokinin responses in plants under growth-limiting conditions is being hypothesized . The roles of cis-Zeatin and Dihydrozeatin in regulating growth inhibition induced by high nitrate concentrations in maize have also been studied .

properties

IUPAC Name

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFACTAYGKKOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=NC=NC2=C1NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933510
Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrozeatin

CAS RN

23599-75-9, 14894-18-9
Record name (±)-Dihydrozeatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23599-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrozeatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Dihydrozeatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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